

6-Methylheptanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methylheptanal**

Cat. No.: **B128093**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **6-methylheptanal** (CAS No: 63885-09-6), an aliphatic aldehyde of significant interest in the flavor and fragrance industries. This document, intended for researchers, scientists, and professionals in drug development, details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and describes its key chemical reactions. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams.

Introduction

6-Methylheptanal is a branched-chain aldehyde recognized for its characteristic fresh, green, and citrus-like aroma, often associated with grapefruit.^[1] While its primary application lies in the formulation of flavors and fragrances to enhance citrus notes in products such as beverages and confectionery, its reactive aldehyde functionality also makes it a useful intermediate in organic synthesis.^{[1][2]} This guide aims to consolidate the technical information available for **6-methylheptanal** to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of **6-methylheptanal** are summarized below. It is a colorless to pale yellow liquid that is slightly soluble in water.^[2]

Table 1: Identifiers and Molecular Properties

Identifier	Value	Reference(s)
CAS Number	63885-09-6	[1] [3] [4]
Molecular Formula	C ₈ H ₁₆ O	[3] [4] [5]
Molecular Weight	128.21 g/mol	[1] [4]
IUPAC Name	6-methylheptanal	[4]
Synonyms	Isocaprylic aldehyde, Heptanal, 6-methyl-	[4]
InChI Key	LCEHKKIHBHIJPCD- UHFFFAOYSA-N	[1] [3]

Table 2: Physical and Chemical Data

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	162-163.14 °C	
Density	0.806-0.816 g/cm ³ @ 25 °C	
Refractive Index	1.406-1.416 @ 20 °C	
Flash Point	46.11 °C (115 °F)	
Vapor Pressure	1.54 mmHg @ 20 °C	[2]
Solubility	Slightly soluble in water	[2]
LogP	2.707	[2]

Experimental Protocols

Synthesis of 6-Methylheptanal via Oxidation of 6-Methyl-1-heptanol

The most direct synthetic route to **6-methylheptanal** is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol.[\[1\]](#) A variety of oxidizing agents can be employed for this

transformation. The following protocol describes a general procedure using pyridinium chlorochromate (PCC), a common reagent for the selective oxidation of primary alcohols to aldehydes.

Materials:

- 6-methyl-1-heptanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Setup:** A dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of 6-methyl-1-heptanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Oxidation:** Pyridinium chlorochromate (approximately 1.5 equivalents) is added to the solution in one portion. The reaction mixture is stirred at room temperature.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

- **Work-up:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether.
- **Purification:** The combined organic filtrates are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product can be further purified by distillation or column chromatography to yield pure **6-methylheptanal**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the identification and quantification of **6-methylheptanal**, especially in complex mixtures like flavor and fragrance formulations.[\[1\]](#)

Instrumentation:

- Gas chromatograph equipped with a capillary column (e.g., CP Sil 5 CB).[\[3\]](#)
- Mass spectrometer detector (e.g., electron impact ionization).

Methodology:

- **Sample Preparation:** The sample containing **6-methylheptanal** is diluted in a suitable solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.
- **Injection:** A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet, where it is vaporized.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column. The oven temperature is programmed to ramp up to ensure efficient separation.

- Detection and Ionization: As **6-methylheptanal** elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact.
- Fragmentation and Analysis: The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum provides a chemical fingerprint, allowing for structural confirmation.^[1] Common fragments for aliphatic aldehydes include $[M-1]^+$ (loss of H), $[M-18]^+$ (loss of H_2O), and $[M-29]^+$ (loss of the CHO group).^[1]

Chemical Reactivity and Transformations

The chemistry of **6-methylheptanal** is dominated by the reactivity of its aldehyde functional group. The polar nature of the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.^[1]

Figure 1: Key chemical transformations of **6-methylheptanal**.

Key Reactions:

- Oxidation: **6-Methylheptanal** can be readily oxidized to form 6-methylheptanoic acid using strong oxidizing agents like potassium permanganate ($KMnO_4$).^[1]
- Reduction: Nucleophilic addition of a hydride from reagents such as sodium borohydride ($NaBH_4$) or lithium aluminum hydride ($LiAlH_4$) reduces the aldehyde to the corresponding primary alcohol, 6-methyl-1-heptanol.^[1]
- Reductive Amination: In the presence of ammonia or a primary amine and a reducing agent, **6-methylheptanal** can be converted into a primary or secondary amine, respectively.^[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **6-methylheptanal** is not widely available in public databases. The NIST Chemistry WebBook provides Gas Chromatography data.^[3] For structural elucidation, GC-MS remains the primary published method, where identification is confirmed through retention time and the mass spectrum's fragmentation pattern.^[1]

Table 3: Available Spectroscopic Data

Technique	Data Type	Value/Information	Reference
GC	Kovats Retention Index	948 (Non-polar column)	[3][4]
MS	Fragmentation	Characteristic fragments include $[M-1]^+$, $[M-18]^+$, and $[M-29]^+$.	[1]

Conclusion

6-Methylheptanal is a well-characterized aldehyde with established applications in the flavor industry. Its synthesis via the oxidation of 6-methyl-1-heptanol is a straightforward and common laboratory procedure. The reactivity of its aldehyde group allows for its use as a building block in various organic syntheses. While comprehensive public spectral data is limited, GC-MS provides a robust and reliable method for its identification and analysis. This guide provides foundational technical information to assist researchers in utilizing **6-methylheptanal** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 2. bedoukian.com [bedoukian.com]
- 3. 6-Methylheptanal [webbook.nist.gov]
- 4. 6-Methylheptanal | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylheptanal [webbook.nist.gov]
- To cite this document: BenchChem. [6-Methylheptanal: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b128093#6-methylheptanal-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com